Trifucol

Description

Contextualization of Phlorotannins as Brown Algal Secondary Metabolites

Phlorotannins represent the most abundant group of polyphenolic compounds synthesized by brown seaweeds (Phaeophyta). researchgate.netspbu.rumdpi.comtandfonline.comresearchgate.net These secondary metabolites are biosynthesized via the acetate-malonate pathway, similar to tannins found in terrestrial plants. mdpi.com They play crucial roles in the physiological integrity of algae and are involved in various ecological functions. spbu.rumdpi.com These functions include defense mechanisms against herbivores, protection from oxidative damage caused by factors like UV radiation and changes in nutrient availability, and contributing to cell wall structure. spbu.rumdpi.comwikiwand.com Phlorotannins are present in brown algae in free form or complexed with cell wall components like alginic acid. mdpi.com They exhibit structural diversity with molecular weights ranging significantly, from 126 Da to 650 kDa. tandfonline.comwikiwand.com

Classification and Structural Characteristics of Fucol-Type Phlorotannins

Phlorotannins are broadly classified into several subclasses based on the type of linkages between the monomeric phloroglucinol (B13840) units (1,3,5-trihydroxybenzene). tandfonline.comresearchgate.netmdpi.comifremer.frpreprints.org These subclasses include fuhalols, phlorethols, fucols, fucophloroethols, eckols, and carmalols. tandfonline.comresearchgate.netmdpi.comifremer.frpreprints.org

Fucols, specifically, are characterized by having aryl-aryl (or phenyl) linkages between their phloroglucinol units. researchgate.netmdpi.comifremer.frpreprints.org This direct carbon-carbon linkage between the aromatic rings distinguishes them from other phlorotannin types that may involve ether linkages (phlorethols, fuhalols) or dibenzodioxin linkages (eckols, carmalols). researchgate.netmdpi.comifremer.frpreprints.org

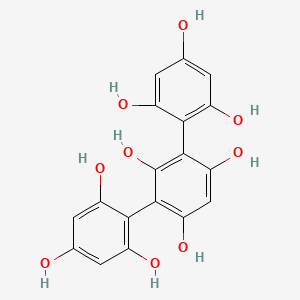

Trifucol is a specific example of a fucol-type phlorotannin. mdpi.com Its chemical formula is C₁₈H₁₄O₉, and its molecular weight is approximately 374.3 g/mol . nih.govpharmaffiliates.comwikipedia.orgchemicalbook.com Structurally, this compound is described as 2,4-bis(2,4,6-trihydroxyphenyl)benzene-1,3,5-triol, indicating a structure composed of three interconnected phloroglucinol units linked via aryl-aryl bonds. nih.govwikipedia.orgwikidata.orgchemspider.com

Historical Perspective of this compound Research and Discovery

Research into phlorotannins, including compounds like this compound, began to gain traction in the 1970s. researchgate.netcsic.es Initially referred to as phaeophyte tannins, marine algal polyphenols, or polyphloroglucinols, these compounds were recognized for their tannin-like characteristics, such as the ability to precipitate proteins. wikiwand.comresearchgate.net Early investigations by researchers like Karl-Werner Glombitza and his associates significantly contributed to the foundational understanding of phlorotannin structures. researchgate.net

This compound itself has been reported in specific brown algal species such as Himanthalia elongata and Analipus japonicus. nih.govwikipedia.orgwikidata.org Its identification and structural characterization, often involving techniques like NMR and mass spectrometry, have been part of the broader effort to elucidate the diverse structures of phlorotannins found in marine environments. researchgate.net

Significance of this compound in Contemporary Marine Natural Product Research

Marine natural products, derived from organisms in the ocean, are a significant source of structurally diverse and biologically active compounds. biotrop.orgresearchgate.netmdpi.comeco-vector.com Research into these compounds has been crucial for drug discovery and the development of new therapeutic agents. researchgate.netmdpi.comeco-vector.comnih.gov Brown algae, as prolific producers of secondary metabolites like phlorotannins, are a key focus within this field. researchgate.netspbu.rumdpi.comtandfonline.comresearchgate.net

This compound, as a representative fucol-type phlorotannin, contributes to the understanding of the structural diversity and potential bioactivities within this class of compounds. Studies investigating phlorotannins from brown algae have explored a range of potential applications, including antioxidant, anti-inflammatory, and antimicrobial activities. researchgate.netspbu.rumdpi.comtandfonline.comresearchgate.netmdpi.commdpi.comcsic.esui.ac.idmdpi.comoatext.commdpi.comnih.gov While research often focuses on crude extracts or mixtures of phlorotannins, the isolation and study of individual compounds like this compound are essential for understanding the specific contributions of different structures to observed biological effects. The continued investigation of this compound and other phlorotannins is important for unlocking the full potential of these marine-derived compounds for various applications. biotrop.org

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(2,4,6-trihydroxyphenyl)benzene-1,3,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O9/c19-6-1-8(21)14(9(22)2-6)16-12(25)5-13(26)17(18(16)27)15-10(23)3-7(20)4-11(15)24/h1-5,19-27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTZPIUJHGYKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)C2=C(C(=C(C=C2O)O)C3=C(C=C(C=C3O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30822434 | |

| Record name | Trifucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30822434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62218-04-6 | |

| Record name | [1,1′:3′,1′′-Terphenyl]-2,2′,2′′,4,4′,4′′,6,6′,6′′-nonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62218-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifucol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062218046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30822434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIFUCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7NO04BE05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Distribution of Trifucol

Phaeophyceae Species as Primary Sources

Brown algae (Phaeophyceae) are the sole natural source of phlorotannins, a group of complex polyphenolic compounds that includes trifucol oup.comresearchgate.net. These marine macroalgae are abundant in colder waters, particularly in the Northern Hemisphere biopol.is. Phlorotannins are integral components of the cell wall in brown algae and also serve various ecological roles biopol.is.

Fucales Order: Key Genera and Species

This compound has been specifically identified in several species within the Fucales order, a diverse group of brown algae common in temperate and subtropical coastal regions nih.gov. Notable genera and species reported to contain this compound include:

Fucus: Fucus vesiculosus has been shown to contain this compound, isolated as its peracetate derivative oup.comresearchgate.net.

Ascophyllum: While Ascophyllum nodosum is a prominent genus in the Fucaceae family and a known source of phlorotannins, the direct presence of this compound is less explicitly stated in the provided snippets compared to other Fucales nih.govwikipedia.org. However, it is a key genus within the Fucales, known for its phlorotannin content nih.govresearchgate.net.

Cystoseira: Species within the Cystoseira genus, such as Cystoseira tamariscifolia, are also sources of phlorotannins, and some studies on this genus have involved the isolation of related compounds oup.commdpi.com. While this compound is not directly mentioned as isolated from Cystoseira tamariscifolia in the same context as other compounds like diphlorethol (B12712377) and bifuhalol, the genus is a significant source of phlorotannins within the Fucales oup.commdpi.com.

Analipus: Analipus japonicus is explicitly listed as a brown alga where this compound is found wikipedia.orgresearchgate.net.

Scytothamnus: Scytothamnus australis is another brown alga where this compound has been identified wikipedia.orgresearchgate.net.

Other brown algae species have also been investigated for their phlorotannin content, with some studies identifying this compound or its isomers bohrium.comnih.govnih.govnii.ac.jp.

Table 1: Brown Algae Species Reported to Contain this compound or Related Phlorotannins

| Order | Family | Genus | Species | Compound(s) Reported (including this compound) | Source(s) |

| Fucales | Fucaceae | Fucus | Fucus vesiculosus | This compound (peracetate) oup.comresearchgate.net, Phlorotannins nih.gov | oup.comresearchgate.netnih.gov |

| Fucales | Fucaceae | Ascophyllum | Ascophyllum nodosum | Phlorotannins nih.gov, Not explicitly this compound in snippets | nih.govresearchgate.net |

| Fucales | Sargassaceae | Cystoseira | Cystoseira spp. | Phlorotannins mdpi.com, Related compounds oup.com | oup.commdpi.com |

| Ectocarpales | Chordariaceae | Analipus | Analipus japonicus | This compound wikipedia.orgresearchgate.net, Longer oligomers researchgate.net | wikipedia.orgresearchgate.net |

| Dictyotales | Scytothamnaceae | Scytothamnus | Scytothamnus australis | This compound wikipedia.orgresearchgate.net, Longer oligomers researchgate.net | wikipedia.orgresearchgate.net |

| Dictyotales | Ishigeaceae | Ishige | Ishige okamurai | Difucol, Phloroglucinol (B13840) oligomers nii.ac.jp | nii.ac.jp |

| Laminariales | Lessoniaceae | Ecklonia | Ecklonia cava, Ecklonia kurome | This compound nii.ac.jp, Phloroglucinol oligomers nii.ac.jp, Eckols mdpi.com | mdpi.comnii.ac.jp |

| Fucales | Sargassaceae | Sargassum | Sargassum spp. | Higher polymers of phloroglucinol nii.ac.jp, Phlorotannins mdpi.com | mdpi.comnii.ac.jp |

| Fucales | Himanthaliaceae | Himanthalia | Himanthalia elongata | Phlorotannins oup.comresearchgate.net | oup.comresearchgate.net |

| Fucales | Bifurcariaceae | Bifurcaria | Bifurcaria bifurcata | This compound (acetylated) oup.comresearchgate.net, Phlorotannins mdpi.com | oup.comresearchgate.netmdpi.com |

Environmental and Biological Factors Influencing Biosynthesis and Accumulation

The concentration of phlorotannins, including this compound, in brown algae is not constant and can be significantly influenced by a variety of environmental and biological factors mdpi.comresearchgate.netnih.govnih.gov. These factors play a crucial role in the biosynthesis and accumulation of these secondary metabolites.

Key influencing factors include:

UV Radiation: Exposure to ultraviolet (UV) radiation is a significant factor affecting phlorotannin production. Brown algae exposed to enhanced UVR often exhibit higher levels of UV-absorbing compounds like phlorotannins, suggesting a photoprotective role biopol.isnih.govxmu.edu.cn. Studies have shown that sunlight intensity is related to phlorotannin production in species like Ascophyllum nodosum and Fucus vesiculosus biopol.is.

Salinity: Water salinity has been reported to influence the content of phlorotannins in brown algae. Research on Fucus vesiculosus from the Arctic region showed a positive correlation between water salinity and phlorotannin content mdpi.com. Similarly, the phenolic content of Ascophyllum nodosum and Fucus vesiculosus has been observed to increase with increasing salinity in their habitats mdpi.com.

Light Variability and Intensity: Beyond UV radiation, the general variability and intensity of light can impact phlorotannin levels biopol.isnih.gov. Optimizing light intensity in conjunction with other parameters like salinity can enhance the production of compounds with antioxidant properties nih.gov.

Nutrients: Nutrient availability is another environmental factor that can influence the concentration of UV-absorbing compounds, including phlorotannins biopol.isnih.govxmu.edu.cn. Tidal dynamics, which affect nutrient uptake, can also influence the production of bioactive compounds like polyphenols nih.gov.

Geographic Region and Season: The geographical location and the season of harvest can lead to significant variations in the phlorotannin content of brown algae biopol.ismdpi.comnih.gov.

Age and Tissue Type: The age of the algae and the specific tissue type can also contribute to variations in phlorotannin levels mdpi.com.

Temperature and Hydrodynamics: Temperature and hydrodynamic conditions are additional abiotic factors that influence the composition and production of natural products in brown algae nih.govnih.gov.

These environmental pressures can stimulate the synthesis of phlorotannins, which serve various ecological functions, including defense mechanisms and protection against environmental stresses nih.govnih.gov. The variability in these factors contributes to the structural diversity and concentration of phlorotannins found in different brown algae species and even within the same species from different locations or harvested at different times mdpi.comresearchgate.net.

Table 2: Environmental and Biological Factors Influencing Phlorotannin Content

| Factor | Influence on Phlorotannin Content | Source(s) |

| UV Radiation | Increased levels under enhanced exposure; suggests photoprotective role. | biopol.isnih.govxmu.edu.cn |

| Salinity | Positive correlation observed in some species (e.g., Fucus vesiculosus, Ascophyllum nodosum). | mdpi.com |

| Light Variability/Intensity | Can influence production; optimizing with other factors may enhance antioxidant compound production. | biopol.isnih.gov |

| Nutrients | Availability can affect UV-absorbing compounds; nutrient uptake influenced by tidal dynamics. | biopol.isnih.govxmu.edu.cn |

| Geographic Region | Significant variation depending on location. | biopol.ismdpi.comnih.gov |

| Season | Content varies depending on the time of year. | biopol.ismdpi.comnih.gov |

| Age | Can contribute to variations in levels. | mdpi.com |

| Tissue Type | Different tissues may have varying concentrations. | mdpi.com |

| Temperature | Influences the composition and production of natural products. | nih.govnih.gov |

| Hydrodynamics | Influences the composition and production of natural products. | nih.govnih.gov |

Biosynthesis and Metabolic Pathways of Trifucol

Phloroglucinol (B13840) as the Monomeric Precursor

The fundamental building block for Trifucol and all other phlorotannins is phloroglucinol (1,3,5-trihydroxybenzene). mdpi.comnih.govencyclopedia.pubnih.govresearchgate.netbepls.comwikipedia.orgoup.comnih.govcore.ac.ukresearchgate.net This simple aromatic compound serves as the basic monomeric unit that is polymerized in various ways to create the diverse structures of phlorotannins. mdpi.comnih.govencyclopedia.pub

Acetate-Malonate Pathway in Phlorotannin Biosynthesis

Phloroglucinol is synthesized within brown algae through the acetate-malonate pathway, also known as the polyketide pathway. mdpi.comnih.govencyclopedia.pubnih.govresearchgate.netbepls.comwikipedia.orgoup.comcore.ac.ukmdpi.comutupub.fi This pathway involves a series of reactions catalyzed by polyketide synthase (PKS) enzymes, specifically type III PKS. nih.govnih.govresearchgate.netbepls.commdpi.comwhiterose.ac.uk

The initial step involves the conversion of acetyl-CoA into malonyl-CoA through the addition of a carbon dioxide molecule. encyclopedia.pubresearchgate.netbepls.comutupub.fi This process is crucial as it creates a highly reactive methylene (B1212753) group on the acetyl unit, facilitating the subsequent polymerization steps with minimal energy input. encyclopedia.pubresearchgate.netutupub.fi Three units of malonyl-CoA are then condensed to form a polyketide chain. bepls.com This polyketide structure undergoes an intramolecular cyclization reaction, specifically a Claisen-type cyclization, resulting in the formation of a hexacyclic ring system. bepls.comwhiterose.ac.uk The resulting cyclization product, a triketide, is unstable and subsequently undergoes tautomerization to yield the thermodynamically more stable aromatic form, phloroglucinol, which possesses three phenolic hydroxyl groups. encyclopedia.pubresearchgate.netbepls.com

Research has identified and characterized PKS1, a type III polyketide synthase in the brown alga Ectocarpus siliculosus, which catalyzes the synthesis of phloroglucinol monomers from malonyl-CoA, confirming a key step in phlorotannin biosynthesis. nih.govnih.gov

Oxidative Coupling Mechanisms: Carbon-Carbon and Carbon-Oxygen-Carbon Linkages in Fucol Formation

Following the synthesis of phloroglucinol, the formation of higher molecular weight phlorotannins, including fucols like this compound, occurs through oxidative coupling reactions of the phloroglucinol units. encyclopedia.pubbepls.comoup.comnih.govcore.ac.uknih.govtandfonline.com These coupling reactions can involve the formation of carbon-carbon (C-C) linkages, carbon-oxygen-carbon (C-O-C) ether linkages, or a combination of both. encyclopedia.pubbepls.comoup.comnih.govcore.ac.uknih.govtandfonline.com

Fucols are a subclass of phlorotannins characterized by having only aryl-aryl (C-C) linkages between the phloroglucinol units. encyclopedia.pubwikipedia.orgoup.comcore.ac.ukutupub.fi Phlorethols, another subclass, contain only aryl-ether (C-O-C) linkages, while fucophlorethols possess both C-C and C-O-C linkages. encyclopedia.pubwikipedia.orgoup.comcore.ac.ukutupub.fi The specific type of linkages formed dictates the structural diversity observed among different phlorotannins. encyclopedia.pubwikipedia.orgoup.comtandfonline.com The polymerization process involves the oxidative coupling of phloroglucinol free radical units. oup.com

Enzymatic Catalysis and Regulation of this compound Biosynthesis

The oxidative coupling reactions that link phloroglucinol units are facilitated by enzymes such as peroxidases (notably vanadium-dependent haloperoxidases) and phenoloxidases, as well as heme-containing glycoproteins. whiterose.ac.uktandfonline.com These enzymes play a catalytic role in generating end-radicals within the phloroglucinol oligomers through the dehydrogenation of hydrogen atoms on the hydroxyl (-OH) bonds, often utilizing hydrogen peroxide (H2O2) as a reactant. whiterose.ac.uktandfonline.com

While the initial steps involving phloroglucinol synthesis via PKS enzymes are becoming clearer, the detailed enzymatic mechanisms and regulation governing the polymerization steps and the formation of specific phlorotannin structures like this compound are still not fully understood. nih.govencyclopedia.pubnih.govutupub.fitandfonline.com However, studies suggest that the expression of genes involved in phloroglucinol synthesis, such as the type III polyketide synthase gene (pksIII), can be upregulated in response to environmental factors like herbivory, indicating a level of regulation in the biosynthetic pathway. mdpi.com The diversity of phlorotannin molecules is thought to be a consequence of V-HPO-dependent phloroglucinol polymerization, although the detailed mechanisms remain unclear. tandfonline.com

Extraction and Isolation Methodologies for Trifucol

Conventional Extraction Techniques from Algal Biomass

Conventional extraction, primarily solid-liquid extraction (SLE), represents the foundational approach for isolating phlorotannins from algal biomass. mdpi.com This method's main advantages are its straightforward rationale, simple operation, and minimal equipment requirements. mdpi.com The process involves the diffusion of a solvent into the solid algal matrix, solubilization of the target compounds, and the subsequent transfer of these compounds into the bulk solvent. nih.gov

The choice of solvent is a critical factor in the successful extraction of phlorotannins, including trifucol. The most common protocols utilize aqueous mixtures of acetone (B3395972), ethanol (B145695), or methanol (B129727). nih.gov Ethyl acetate (B1210297) is also frequently used, particularly as a means to selectively extract and concentrate phlorotannins from crude extracts. nih.gov One study specifically identified this compound in the ethyl acetate fraction of an extract from Fucus vesiculosus. nih.gov

The polarity of the solvent plays a significant role in extraction efficiency. For instance, a mixture of water and acetone (30:70) has been identified as a highly suitable solvent system for extracting phlorotannins from Fucus vesiculosus. nih.gov Similarly, studies on Macrocystis pyrifera evaluated a wide range of solvents, including methanol, ethanol, water, and various mixtures like water/acetone (20:80) and ethanol/water (80:20), to determine the optimal choice for phlorotannin recovery. uchile.cl While organic solvents are common, some research also explores the use of environmentally friendly solvents as viable alternatives to harsh chemicals like hydrochloric acid. nih.govtudublin.ie

| Solvent System | Algal Source | Key Finding | Reference |

|---|---|---|---|

| Acetone 67% (v/v) | Fucus vesiculosus | Determined as the optimal solvent concentration for maximizing total phlorotannin content. | nih.gov |

| Ethyl Acetate | Fucus vesiculosus | Effectively used to create a phlorotannin-enriched fraction from a crude extract. This compound was identified in this fraction. | nih.gov |

| Ethanol/Water (80/20) | Fucus spiralis | Used in traditional solid-liquid extraction, proving more effective for polyphenol recovery than pressurized liquid extraction. | mdpi.com |

| Methanol | Corallina officinalis | Chosen for its reported higher antimicrobial activity in algal extracts compared to n-hexane, acetone, and ethyl acetate. | notulaebiologicae.ro |

| Water | Macrocystis pyrifera | Identified as the optimal extraction solvent after comparing numerous organic and aqueous mixtures. | uchile.cl |

Maximizing the yield of this compound and other phlorotannins requires careful optimization of various extraction parameters. The key factors that significantly influence the solid-liquid extraction of these phenolic compounds include solvent composition, solvent-to-solid ratio, extraction temperature, and extraction time. nih.gov

Solvent Concentration: As noted, the proportion of organic solvent to water is crucial. For Fucus vesiculosus, an acetone concentration of 67% (v/v) was found to be optimal. nih.gov

Temperature: Temperature can enhance extraction efficiency by increasing solubility and diffusion rates. mdpi.commdpi.com However, phlorotannins can be thermolabile. For F. vesiculosus, an increase in temperature from room temperature to 25°C significantly improved phlorotannin recovery, but higher temperatures led to a gradual decrease in yield, likely due to compound degradation. nih.gov In another study on Macrocystis pyrifera, the optimal drying temperature for the algae prior to extraction was found to be 40°C, with the extraction itself optimized at 55°C. uchile.cl

Extraction Time: The duration of the extraction process also impacts the yield. An optimized study determined an extraction time of 4 hours was ideal for M. pyrifera. uchile.cl

Solvent-Solid Ratio: This ratio affects the concentration gradient that drives the extraction. A higher ratio can lead to a more complete extraction. For F. vesiculosus, a ratio of 70 mL/g was identified as optimal. nih.gov For M. pyrifera, the best results were achieved with a solid-to-liquid ratio of 1:15. uchile.cl

Response Surface Methodology (RSM) is a common statistical tool used to optimize these interacting parameters to achieve the highest possible extraction efficiency. nih.govmdpi.comnih.gov One study successfully used a Box-Behnken design to establish the optimal conditions for extracting phlorotannins from Fucus vesiculosus as: 67% acetone, a 70 mL/g solvent-solid ratio, and a temperature of 25°C. nih.gov

Advanced and Green Extraction Technologies

In response to the demand for more sustainable and efficient processes, several advanced and green extraction technologies have been explored for isolating phlorotannins. nih.gov These methods often offer shorter extraction times, reduced solvent consumption, and improved yields compared to conventional techniques. nih.gov

MAE is a green extraction method that utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction process. nih.govmdpi.com This technique has been shown to be more effective for isolating antiproliferative phlorotannins from Saccharina japonica than conventional methods. nih.gov

Key parameters in MAE include microwave power, temperature, extraction time, and solvent choice. In one study on Fucus vesiculosus, the optimal MAE conditions were determined to be an ethanol concentration of 57% (v/v), a temperature of 75°C, and an extraction time of just 5 minutes. nih.govresearchgate.net While the total phlorotannin content was slightly lower than that from a conventional acetone extraction, the MAE extract contained the same phlorotannin constituents, including tetrafucol, pentafucol, and hexafucol structures. nih.govresearchgate.net Research has shown that temperature is a critical factor; for F. vesiculosus, phlorotannin recovery increased up to 100°C but declined at higher temperatures, indicating thermal degradation. nih.gov The simultaneous application of microwaves and ultrasound (UMAE) has been found to generate even higher yields of phenolic compounds compared to using either method alone. mdpi.com

UAE employs acoustic cavitation to disrupt algal cell walls, which enhances mass transfer and increases the permeation of solvents into the cellular matrix. nih.govd-nb.info This technique has been shown to significantly improve the recovery of bioactive compounds compared to conventional solvent extraction across numerous brown seaweed species. nih.gov The process can enhance extraction yields by 1.5 to 2.2-fold. nih.gov

The effectiveness of UAE is dependent on parameters such as ultrasound frequency, extraction time, and solvent choice. nih.gov An optimization study found that conditions of 35 kHz for 30 minutes using 50% ethanol significantly improved yields from 11 different brown seaweed species. nih.gov The mechanical effect of the ultrasound waves facilitates the release of phenolic compounds, leading to extracts with higher antioxidant capacity. nih.govnih.gov Like MAE, UAE is considered a green technology due to its efficiency, which allows for shorter extraction times and potentially lower solvent usage. nih.gov

| Technology | Algal Source | Optimized Parameters | Key Finding | Reference |

|---|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Fucus vesiculosus | 57% Ethanol, 75°C, 5 min | Achieved similar recovery of phlorotannins compared to conventional methods but in a much shorter time. | nih.govresearchgate.net |

| Microwave-Assisted Extraction (MAE) | Saccharina japonica | 55% Ethanol, 60°C, 25 min, 400 W | Found to be more effective than conventional solvent-based methods for isolating antiproliferative phlorotannins. | nih.gov |

| Ultrasound-Assisted Extraction (UAE) | 11 Brown Seaweed Species | 35 kHz, 30 min, 50% Ethanol | Significantly improved extraction yield (1.5 to 2.2-fold increase) compared to conventional extraction. | nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Fucus spiralis | Ultrasonic probe extraction yielded the highest total phenolic content (up to 474.16 mg GAE/g extract). | Different green methods yielded extracts with varying levels of phenolic content and antioxidant activity. | mdpi.com |

SFE is an advanced extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. mdpi.com This method is considered a green process because the solvent is non-toxic, and the majority of it can be recycled. A key advantage of SFE is its selectivity; by varying the pressure and temperature, the solvent properties can be tuned to target specific compounds.

Because supercritical CO₂ is nonpolar, its ability to extract highly polar phlorotannins is limited. To overcome this, polar co-solvents such as methanol, ethanol, or acetone are often added to the supercritical fluid to modify its polarity and enhance the extraction of phenolic compounds. researchgate.net The separation of the extract from the solvent is simple, as the CO₂ returns to a gaseous state upon depressurization, which avoids solvent residue in the final product. mdpi.com

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a sophisticated and environmentally conscious technique used to extract bioactive compounds, including phlorotannins like this compound, from solid matrices such as brown algae. nih.govmdpi.com This method utilizes solvents at elevated temperatures (typically 50–200 °C) and pressures (3.5–20 MPa) to enhance the extraction efficiency. nih.gov The high pressure keeps the solvent in a liquid state above its normal boiling point, which increases the solubility and mass transfer rates of the target analytes while decreasing the viscosity and surface tension of the solvent. nih.gov This results in improved extraction kinetics and often reduces solvent consumption and extraction time compared to traditional methods. mdpi.com

The selection of solvent is a critical factor in PLE. While organic solvents are effective, there is a growing emphasis on "green" or food-grade solvents. mdpi.com For instance, studies have successfully used a mixture of 15% v/v glycerol-water as an environmentally friendly solvent to perform pressurized hot liquid extraction (PHLE) of phlorotannins from brown seaweeds. mdpi.com The choice of parameters such as temperature, solvent composition, and time must be carefully optimized to maximize the yield of phlorotannins while preventing their thermal degradation. nih.govencyclopedia.pub

Table 1: Parameters for Pressurized Liquid Extraction of Phlorotannins

| Parameter | Typical Range/Value | Significance | Reference |

|---|---|---|---|

| Temperature | 50 - 200 °C | Increases solvent diffusivity and analyte solubility. | nih.gov |

| Pressure | 3.5 - 20 MPa | Maintains solvent in a liquid state above its boiling point. | nih.gov |

| Solvent | Ethanol/water mixtures, Acetone/water mixtures, Glycerol/water | Solvent polarity is key to selectively extracting phlorotannins. | mdpi.comnih.gov |

| Extraction Time | Variable (minutes) | Significantly shorter than conventional methods. | mdpi.com |

Purification and Fractionation Strategies

Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, robust purification and fractionation strategies are essential to isolate this compound. springernature.com These methods separate compounds based on characteristics such as polarity and molecular size. springernature.comresearchgate.net

Liquid-Liquid Partitioning (e.g., Ethyl Acetate Extraction)

Liquid-liquid partitioning is a fundamental and widely used technique for the semi-purification of phlorotannins from crude aqueous extracts. springernature.comresearchgate.net This method separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. encyclopedia.pubresearchgate.net Due to their moderately hydrophilic nature, phlorotannins can be effectively partitioned from more polar compounds (like salts and sugars) and non-polar compounds (like lipids and pigments). encyclopedia.pub

Ethyl acetate is the most commonly used organic solvent for this purpose. oup.comscispace.comnih.gov The crude extract, dissolved in water, is mixed with ethyl acetate. Phlorotannins, including this compound, preferentially move into the ethyl acetate layer, leaving highly polar substances in the aqueous layer. nih.gov This step significantly enriches the phlorotannin content. Research on the brown alga Sargassum fusiforme demonstrated that the ethyl acetate fraction possessed the highest total phlorotannin content (88.48 mg PGE/100 mg extract) and the strongest antioxidant activities compared to other fractions. nih.gov The process often involves sequential partitioning with solvents of increasing polarity, such as n-hexane, followed by chloroform (B151607) or dichloromethane, and finally ethyl acetate, to systematically remove different classes of compounds. researchgate.netoup.com

Table 2: Example of Phlorotannin Content Enrichment via Liquid-Liquid Partitioning

Data adapted from a study on Sargassum fusiforme. nih.gov

Dialysis and Molecular Weight Filtration

Dialysis and molecular weight filtration (or ultrafiltration) are techniques that separate molecules based on size by using a semi-permeable membrane with a specific pore size, known as the Molecular Weight Cut-Off (MWCO). creative-proteomics.comthermofisher.com The MWCO refers to the nominal molecular mass of a standard molecule that is retained by at least 90% by the membrane. thermofisher.com These methods are particularly useful for removing low-molecular-weight contaminants like salts, small sugars, and other microsolutes from phlorotannin-enriched extracts, a process also known as desalting or buffer exchange. thermofisher.comsigmaaldrich.com

In this process, the phlorotannin extract is placed inside a dialysis tube or an ultrafiltration device. creative-proteomics.com This device is then placed in a large volume of a buffer solution (the dialysate). thermofisher.com Small molecules can freely pass through the membrane's pores into the dialysate, driven by the concentration gradient, while larger molecules like this compound and other phlorotannins are retained. thermofisher.cominterchim.fr The selection of a membrane with an appropriate MWCO is critical. For a compound like this compound (molecular weight of 374.27 g/mol ), a membrane with a low MWCO (e.g., 100-500 Da) would be chosen to ensure its retention while allowing smaller salts and solvents to be removed. interchim.fr Ultrafiltration can be expedited using centrifugal devices or pressurized systems. sigmaaldrich.com

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the high-resolution separation and final purification of individual phlorotannins like this compound from complex, semi-purified fractions. oup.comresearchgate.net The principle of chromatography relies on the differential partitioning of compounds between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas). frontiersin.org A variety of chromatographic techniques are employed, each leveraging different chemical or physical properties of the molecules to achieve separation. researchgate.net

Column chromatography is a preparative technique used to separate compounds from a mixture. teledynelabs.com The two most common types used for phlorotannin purification are normal-phase and reversed-phase chromatography.

Normal-Phase Column Chromatography : This technique typically uses a polar stationary phase, most commonly silica (B1680970) gel. oup.comteledynelabs.com Separation is based on polarity; non-polar compounds elute first, while polar compounds are retained more strongly and elute later. teledynelabs.com Historically, a common strategy for phlorotannin purification involved acetylating the hydroxyl groups of the phlorotannins after liquid-liquid partitioning. scispace.comoup.com This acetylation reduces their polarity and protects them from oxidation, making them more amenable to separation on silica gel columns with non-polar mobile phases (e.g., mixtures of chloroform-acetone or dichloromethane-acetone). oup.comoup.com

Reversed-Phase Column Chromatography : In this mode, the stationary phase is non-polar, and the mobile phase is polar. materialharvest.com The most common reversed-phase material is silica gel that has been functionalized with octadecyl (C18) alkyl chains, making it very hydrophobic. materialharvest.comresearchgate.net With a C18 column, the separation mechanism is the opposite of normal-phase: polar compounds have weak interactions with the column and elute quickly, while non-polar compounds are retained longer. materialharvest.comresearchgate.net This method is effective for separating phlorotannins in their native (non-acetylated) form using a polar mobile phase, such as a gradient of water and methanol or acetonitrile. researchgate.net

Table 3: Comparison of Common Column Chromatography Techniques for this compound Purification

High-Performance Liquid Chromatography (HPLC) is the definitive technique for the final purification and isolation of high-purity this compound. oup.com It operates on the same principles as column chromatography but uses much smaller particle-sized stationary phases and high pressure to pump the mobile phase through the column, resulting in significantly higher resolution and faster separation times. mdpi.com

Analytical HPLC : This is used on a small scale to assess the purity of a sample or to quantify the amount of a compound in a mixture. It uses narrow columns and low flow rates. thermofisher.com

Semi-Preparative and Preparative HPLC : These techniques are used to isolate and purify larger quantities of a specific compound for further research. thermofisher.comspringernature.com They employ wider columns, larger particle sizes, and higher flow rates compared to analytical HPLC to accommodate larger sample loads. polyu.edu.hknih.gov

For phlorotannin purification, both normal-phase (on silica columns) and reversed-phase (on C18 columns) HPLC are utilized. oup.com For instance, the separation of peracetylated this compound has been achieved using normal-phase HPLC. oup.com The final purification of phlorotannins from the brown alga Bifurcaria bifurcata was performed on a Lichrosorb Si 60 HPLC column using a gradient of chloroform and ethanol. oup.com The choice between analytical, semi-preparative, and preparative scales depends on the desired outcome: confirming purity versus isolating a specific quantity of the compound. thermofisher.com

Counter-Current Chromatography (CCC, HSCCC, HPCPC)

Counter-current chromatography (CCC) and its high-speed (HSCCC) and high-performance (HPCPC) variations represent powerful techniques for the separation and purification of natural products, including phlorotannins like this compound. These methods are liquid-liquid partition chromatography techniques that eliminate the need for a solid support, thereby preventing the irreversible adsorption of target compounds and ensuring high sample recovery. While direct literature on the isolation of this compound using these specific methods is limited, the successful application of HSCCC for the purification of other phlorotannins demonstrates its feasibility and potential for this compound isolation.

High-speed counter-current chromatography has been effectively used for the preparative isolation of the neuroprotective phlorotannin eckmaxol from the brown algae Ecklonia maxima. nih.gov This successful separation suggests that HSCCC is a viable method for purifying structurally related phlorotannins such as this compound. The selection of an appropriate biphasic solvent system is critical for a successful separation. For the isolation of eckmaxol, a solvent system composed of n-hexane–ethyl acetate–methanol–water was optimized to achieve high purity (>95%). nih.gov The operational parameters, including the flow rate of the mobile phase and the rotational speed of the centrifuge, were also fine-tuned to obtain optimal resolution. nih.gov Given the structural similarities among phlorotannins, a similar methodological approach could be adapted for the isolation of this compound.

The table below illustrates the operational parameters used for the HSCCC separation of a related phlorotannin, which could serve as a starting point for developing a method for this compound.

| Parameter | Value | Source |

| Instrument | TBE-300C High-Speed Countercurrent Chromatograph | nih.gov |

| Solvent System | n-hexane–ethyl acetate–methanol–water (2:8:3:7, v/v/v/v) | nih.gov |

| Mobile Phase | Aqueous (lower) phase | nih.gov |

| Flow Rate | 2 mL/min | nih.gov |

| Rotational Speed | 850 rpm | nih.gov |

| Stationary Phase Retention | 65.7% | nih.gov |

| Purity Achieved | >95% | nih.gov |

Pre-Acetylation Strategies for Enhanced Separation

Phlorotannins like this compound are highly polar polyphenolic compounds, which can present challenges for their efficient separation by chromatographic methods due to issues such as poor peak shape and strong retention on polar stationary phases. A common and effective strategy to overcome these difficulties is pre-acetylation, a derivatization technique where the polar hydroxyl groups of the phlorotannins are converted to less polar acetate esters. This chemical modification significantly reduces the polarity of the molecules, thereby improving their solubility in organic solvents and enhancing their separation on normal-phase chromatography.

The practice of acetylating phlorotannin extracts prior to chromatographic separation has been a dominant strategy for several decades. oup.com Research has documented the successful isolation of peracetylated this compound from the brown alga Fucus vesiculosus. oup.com In this approach, the crude extract containing the phlorotannins is treated with a mixture of acetic anhydride (B1165640) and pyridine, which quantitatively converts the phenolic hydroxyl groups to their corresponding acetates. oup.com Following this derivatization, the mixture of acetylated compounds, including peracetylated this compound, can be effectively separated using standard chromatographic techniques like silica gel column chromatography. oup.comresearchgate.net This strategy not only facilitates the separation but also protects the phlorotannins from oxidation during the purification process. oup.com

The following table summarizes research where pre-acetylation was employed for the successful isolation of this compound.

| Source Organism | Acetylation Reagents | Isolated Acetylated Compound | Chromatographic Method | Reference |

| Fucus vesiculosus | Acetic anhydride and pyridine | Peracetylated this compound | Not specified | oup.com |

| Bifurcaria bifurcata | Acetic anhydride and pyridine | Completely acetylated this compound | Not specified | researchgate.net |

This pre-acetylation strategy, combined with a powerful separation technique like HSCCC, presents a robust methodology for obtaining high-purity this compound for further research and characterization.

Structural Elucidation and Characterization of Trifucol and Its Derivatives

Spectroscopic Techniques for Structural Determination

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable tools in the structural determination of natural products like trifucol and its derivatives adelaide.edu.aumdpi.comumh.eshyphadiscovery.com. These methods provide complementary information that, when combined, allows for the comprehensive characterization of complex molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework and the functional groups present in a molecule adelaide.edu.aumdpi.comumh.eshyphadiscovery.com. It is widely used for the structural elucidation of phlorotannins acs.orgnih.govcore.ac.ukadelaide.edu.aumdpi.com. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can deduce the connectivity of atoms and the relative positions of different parts of the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional (1D) NMR experiments, such as Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR), are fundamental for initial structural analysis mdpi.comumh.es.

¹H NMR spectroscopy provides information about the different types of protons in a molecule, their chemical environment, and their coupling interactions with neighboring protons adelaide.edu.aumdpi.com. For phlorotannins, ¹H NMR spectra typically show signals for aromatic protons in the range of δ 6.0 to 7.5 ppm mdpi.com. The multiplicity and integration of these signals can help determine the substitution pattern of the phloroglucinol (B13840) units and the number of protons in different environments. For example, in ¹H NMR spectra of phlorotannins, signals between 5.70-6.24 ppm are characteristic for hydrogens on phenolic rings core.ac.uk.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule mdpi.comumh.es. The chemical shifts of ¹³C signals are particularly sensitive to the electronic environment of the carbon atoms, providing insights into the types of functional groups present and the nature of the bonds core.ac.ukmdpi.com. For phlorotannins, the signals for benzene-based motifs typically appear from 90 to 165 ppm in the ¹³C NMR spectrum core.ac.uk. Analysis of ¹³C NMR data, often in conjunction with ¹H NMR, helps in assigning carbon signals and confirming the presence of specific structural features, such as different types of linkages (C-C or C-O-C) between phloroglucinol units core.ac.ukmdpi.com.

Two-Dimensional NMR (HSQC, HMBC, ROESY)

Two-dimensional (2D) NMR experiments provide correlations between signals, offering more detailed information about connectivity and spatial relationships within the molecule mdpi.comumh.eshyphadiscovery.comprinceton.eduresearchgate.netmagritek.com. These techniques are particularly valuable for elucidating the structures of complex phlorotannins like this compound.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with the carbons to which they are directly attached through one bond mdpi.comumh.esprinceton.eduresearchgate.netmagritek.comsdsu.eduhmdb.ca. This experiment is essential for assigning proton and carbon signals that correspond to CH, CH₂, and CH₃ groups, providing direct connectivity information within the carbon-hydrogen framework.

Rotating Frame Overhauser Enhancement Spectroscopy (ROESY) is a 2D NMR technique that provides information about through-space correlations between protons that are in close spatial proximity (typically within 5 Å) hyphadiscovery.comprinceton.eduresearchgate.netmagritek.com. This is particularly useful for determining the relative stereochemistry and conformation of a molecule, as well as confirming assignments based on spatial relationships rather than direct bonding magritek.com. While COSY (COrrelated SpectroscopY) shows through-bond correlations between coupled protons, ROESY (and NOESY) provide through-space information which can be vital for complex structures with restricted rotation or defined 3D arrangements princeton.edumagritek.com.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern researchgate.netmdpi.comumh.eshyphadiscovery.comdp.tech. This information is crucial for determining the elemental composition and structural subunits of phlorotannins.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used for the analysis of polar and high-molecular-weight compounds like phlorotannins adelaide.edu.aumdpi.comcsic.es. ESI typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻), providing accurate molecular weight information researchgate.net. Tandem MS (MS/MS) can be performed with ESI, where selected ions are fragmented, and the resulting fragment ions are analyzed. The fragmentation patterns obtained from ESI-MS/MS can provide valuable information about the structural subunits and the types of linkages present in phlorotannins mdpi.commdpi.com. For example, characteristic fragment ions corresponding to phloroglucinol units or losses of these units can be observed mdpi.com.

Ultra-High Performance Liquid Chromatography Coupled with Quadrupole-Orbitrap Mass Spectrometry (UHPLC-QE-MS/MS)

Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UHPLC-QE-MS/MS) is a hyphenated technique that combines the separation power of UHPLC with the high resolution and accurate mass capabilities of a Quadrupole-Orbitrap mass analyzer umh.eshyphadiscovery.comcsic.esnih.govresearchgate.netx-mol.net. UHPLC provides efficient separation of complex mixtures of phlorotannins and their isomers nih.govcsic.essemanticscholar.org. The separated compounds then enter the QE-MS/MS, which can provide precise mass measurements and detailed fragmentation data csic.esnih.govresearchgate.netx-mol.net.

The Quadrupole mass filter can be used to select parent ions, and the Orbitrap mass analyzer provides high-resolution mass measurements of both parent and fragment ions, allowing for the determination of elemental compositions umh.escsic.esnih.gov. MS/MS fragmentation in UHPLC-QE-MS/MS provides structural information by breaking down the molecules into smaller, characteristic ions nih.govresearchgate.netx-mol.net. This is particularly useful for identifying the repeating phloroglucinol units and the different types of linkages (C-C and C-O-C) within the phlorotannin structure researchgate.netresearchgate.net. Studies utilizing UHPLC-QE-MS/MS have successfully identified this compound and its isomers or derivatives within complex extracts of brown algae based on their characteristic m/z values and fragmentation patterns nih.govresearchgate.netx-mol.net.

Table 1: Spectroscopic Techniques Used in this compound Structural Elucidation

| Technique | Type | Information Provided |

| NMR Spectroscopy | Detailed structural and connectivity information | |

| ¹H NMR | Proton environments, coupling, integration | |

| ¹³C NMR | Carbon environments, functional groups, linkages | |

| HSQC | Direct ¹H-¹³C connectivity (one bond) | |

| HMBC | Long-range ¹H-¹³C connectivity (2-4 bonds), quaternary carbons | |

| ROESY | Through-space proton correlations, stereochemistry | |

| Mass Spectrometry | Molecular weight and fragmentation patterns | |

| ESI-MS | Molecular weight of polar compounds, ionization | |

| UHPLC-QE-MS/MS | Separation and high-resolution mass/fragmentation data |

Table 2: Reported Mass Spectrometry Data for this compound and Related Phlorotannins

| Compound | m/z ([M-H]⁻) | Notes | Source |

| This compound | 373 | Also isomers like triphlorethol A or B | researchgate.netnih.govresearchgate.net |

| Eckol | 371 | Phlorotannin with similar molecular weight | mdpi.com |

| Triphlorethol | 373 | Phlorotannin with similar molecular weight | mdpi.com |

| Fucophlorethol | 373 | Phlorotannin with similar molecular weight | mdpi.com |

| Hexafucol/difucotetraphloroethol/trifucotriphloethol | 745/747 | Higher molecular weight phlorotannins | researchgate.net |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the structural characterization of phlorotannins, providing accurate mass measurements that can help determine the elemental composition of a compound. While direct HRMS data specifically for native this compound was not extensively detailed in the search results, HRMS is a standard method used in the comprehensive analysis of phlorotannins from brown algae. Studies employing techniques like UHPLC-Q-Orbitrap HRMS have been used to profile and identify phlorotannin components in brown algae extracts. nih.gov HRMS, often coupled with liquid chromatography, allows for the tentative characterization of phlorotannin structures by comparing parent ion peaks to known compounds in the literature. nih.gov For example, HRMS has been used to confirm the calculated mass of various organic compounds, demonstrating its capability for precise mass determination. rsc.orgpreprints.orgrsc.org

Chromatographic Analysis for Identification and Profiling

Chromatographic techniques are essential for separating the complex mixtures of phlorotannins found in algal extracts, enabling their identification and profiling. nih.govuminho.pt The structural similarities and numerous possible isomers of phlorotannins make their chromatographic separation challenging. uminho.pt

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely used technique for the analysis of phenolic compounds, including phlorotannins. nih.govscielo.brmeasurlabs.comjocpr.com HPLC-DAD separates compounds based on their chemical and physical properties as they pass through a chromatography column. measurlabs.com The DAD detector scans the eluting compounds across the UV-Vis spectrum, providing characteristic absorbance data that aids in identification. measurlabs.com Phenolic compounds typically show strong absorbance between 270 and 280 nm, with phlorotannins having an absorbance maximum close to 270 nm. uminho.pt Identification can be made by comparing the UV spectrum and retention time to those of known standards. uminho.pt HPLC-DAD is valuable for qualitative profiling and can be used for quantitative analysis based on Beer's Law. uminho.ptmeasurlabs.com Reversed-phase C18 columns are commonly used with a mobile phase typically consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile. jocpr.com HPLC-DAD has been applied to analyze phlorotannins from various brown algae species, allowing for the separation and detection of compounds with varying degrees of polymerization. uminho.ptresearchgate.netresearchgate.net

UHPLC-MS/MS Profiling for Phlorotannin Isomers

Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful tool for profiling phlorotannins and investigating their isomeric complexity. nih.govmdpi.comnih.govnih.gov This technique combines the high separation efficiency of UHPLC with the sensitivity and structural information provided by tandem mass spectrometry. nih.govmdpi.com UHPLC-MS/MS, particularly with multiple reaction monitoring (MRM) or quadrupole-time-of-flight (QTOF) analyzers, allows for the detection and differentiation of phlorotannin isomers that have the same molecular weight but different structures. nih.govmdpi.comresearchgate.netmdpi.compreprints.org

Studies using UHPLC-MS/MS have profiled phlorotannins in various brown algae, detecting compounds across a range of molecular weights. nih.govmdpi.com For instance, a UHPLC-QQQ-MS method detected phlorotannins ranging from 374 to 1986 Daltons. mdpi.com The technique can identify phlorotannins and their isomers, with some studies tentatively identifying this compound along with other phlorotannin isomers like fucophlorethol, triphlorethol A, or triphlorethol B based on their m/z values. nih.govnih.govbohrium.com For example, this compound, triphlorethol, and fucophlorethol can all present a deprotonated molecular ion [M-H]⁻ at m/z 373. mdpi.com The level of isomerization can vary between different algal species. nih.govmdpi.com

Identification of this compound Derivatives and Analogs

The structural diversity of phlorotannins extends to various derivatives and analogs that can be isolated from brown algae. nih.govoup.com These modifications can occur naturally or be introduced during extraction and purification processes, such as acetylation.

Acetylated Derivatives (e.g., this compound Nonaacetate)

Acetylation is a common method used in the study of phlorotannins, often employed to enhance their solubility in organic solvents and facilitate chromatographic separation and structural analysis. oup.com this compound nonaacetate is an acetylated derivative of this compound that has been isolated from brown algae, including Analipus japonicus. nih.govthieme-connect.comresearchgate.net This derivative is formed by the acetylation of the nine hydroxyl groups present in the this compound structure. The isolation and characterization of acetylated phlorotannins, such as this compound nonaacetate, have been achieved through techniques involving extraction followed by chromatographic separation. nih.govoup.comthieme-connect.com

Halogenated Derivatives (e.g., Bromo- and Chlorothis compound Nonaacetate)

Halogenated phlorotannin derivatives have also been found in brown algae. nih.govoup.comthieme-connect.comresearchgate.net Bromo- and chlorothis compound nonaacetate are examples of halogenated and acetylated derivatives of this compound that have been isolated from species like Analipus japonicus. nih.govthieme-connect.comresearchgate.net These compounds contain bromine or chlorine atoms in addition to the acetate (B1210297) groups and the this compound core structure. Their identification highlights the chemical diversity within the phlorotannin class and the potential for natural halogenation in these compounds. nih.govthieme-connect.com The isolation of these halogenated derivatives, often as their acetylated forms, is typically achieved through similar chromatographic methods used for other phlorotannins and their derivatives. nih.govthieme-connect.com

Structural Isomerism within Fucols and Phlorethols

Phlorotannins, a diverse group of polyphenols found exclusively in brown algae, are polymers of the monomeric unit phloroglucinol (1,3,5-trihydroxybenzene) nih.govencyclopedia.pubresearchgate.net. The structural complexity of phlorotannins arises from the various ways these phloroglucinol units can be linked, primarily through C-C (aryl-aryl) and C-O-C (ether) bonds nih.govencyclopedia.pubmdpi.com. This variability in linkage types and positions leads to a significant degree of structural isomerism within phlorotannin subclasses, including fucols and phlorethols nih.govnih.gov.

Fucols are characterized by phloroglucinol units linked solely through aryl-aryl bonds nih.govmdpi.com. Phlorethols, on the other hand, are formed exclusively by aryl ether linkages nih.govmdpi.com. Fucophlorethols contain both types of linkages nih.govencyclopedia.pub. The presence of different linkage positions between monomers, even at the same molecular weight or degree of polymerization (DP), results in a multitude of structural isomers nih.gov.

Research employing techniques such as Ultra Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has highlighted the extensive isomeric complexity of phlorotannins. Studies on species like Fucus serratus have detected a high number of isomers for individual molecular ions, with one study reporting 178 isomers from a DP of 6 to 14 nih.gov. Similarly, Fucus vesiculosus has shown a high number of isomers, with up to 61 isomers observed at a specific molecular mass corresponding to 12 phloroglucinol units researchgate.netmdpi.com. This demonstrates the significant level of isomerization that can occur within phlorotannin extracts from a single species mdpi.com.

This compound, a phlorotannin found in brown algae such as Scytothamnus australis, Analipus japonicus, and Himanthalia elongata, is a trimer composed of three phloroglucinol units wikipedia.orgwikidata.org. Its chemical formula is C₁₈H₁₄O₉ and its molecular weight is approximately 374.3 g/mol wikipedia.orgwikidata.orgnih.govncats.iochemicalbook.com. This compound is a fucol-type phlorotannin, implying its phloroglucinol units are connected via aryl-aryl bonds nih.gov.

The existence of structural isomers for compounds with the same molecular weight but different arrangements of phloroglucinol units and linkage types poses a significant challenge in the structural elucidation of phlorotannins nih.govnih.gov. For instance, compounds like this compound, triphlorethol, and fucophlorethol can have the same nominal molecular weight ([M-H]⁻ at m/z 373), making differentiation based solely on one-dimensional mass spectrometry difficult nih.govresearchgate.netcolab.wsnih.gov. However, MS/MS analysis can provide more detailed fragmentation patterns that assist in distinguishing between these isomers, as C-C bonds typically require higher energy to cleave than C-O-C linkages mdpi.com.

Detailed research findings on specific this compound isomers and their distinct structural characteristics are often obtained through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) nih.gov. These studies aim to determine the precise positions and types of linkages between the phloroglucinol units in this compound and its potential isomers. The complex nature of phlorotannin mixtures necessitates advanced separation techniques, such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), to isolate individual isomers for detailed structural analysis nih.gov.

While specific data tables detailing the structural differences and research findings for various this compound isomers were not extensively available in the search results, the literature emphasizes the general principle of isomerism within fucols and phlorethols based on linkage variations. The identification and characterization of these isomers are crucial for understanding the full spectrum of compounds present in brown algae extracts and their potential biological activities.

Ecological and Biological Roles of Trifucol in Marine Ecosystems

Structural Integration in Algal Cell Walls

Phlorotannins are integral structural components of the cell wall in brown algae. nih.govresearchgate.netresearchgate.netbiopol.ismdpi.com. Approximately 10% of the total phlorotannins in algal cells are bound within the cell wall matrix nih.govmdpi.commdpi.com. Here, they are complexed with alginic acid through covalent ester and hemiacetal bonds nih.govmdpi.com. This integration contributes to the structural integrity of the cell wall and is thought to play a role in regulating osmotic pressure mdpi.com. Physodes, specialized membrane-bound vesicles in the cell cytoplasm, store a significant majority (almost 90%) of the total phlorotannins in a free state mdpi.com. These stored phlorotannins are involved in cell wall construction, contributing to both primary and secondary walls, and help create a tough wall structure researchgate.net.

Photoprotective Mechanisms Against UV Radiation

Trifucol, as a phlorotannin, contributes to the photoprotective mechanisms of brown algae against harmful ultraviolet (UV) radiation. Phlorotannins absorb UV-B radiation (between 280 and 320 nm) and show absorbance maxima at 200 and 265 nm, corresponding to UV-C wavelengths biopol.is. This absorption of UV radiation helps prevent photodamage to essential biomolecules like DNA and proteins biopol.is. The production of phlorotannins has been shown to be related to sunlight intensity in some brown algae species biopol.is. This suggests that phlorotannins act as photoprotective substances, minimizing damage from high irradiance biopol.ismdpi.com. The accumulation of these compounds, particularly in areas of the thalli with high light exposure, and their rapid synthesis and turnover time, serve as photoprotective mechanisms mdpi.com.

Defense Strategies Against Herbivory and Grazing Pressure

Phlorotannins, including this compound, play a significant role in the defense strategies of brown algae against herbivores and grazing pressure. Their toxicity and antibiotic effects provide chemical defense against grazing nih.gov. Phlorotannins can deter feeding by marine herbivorous gastropods, potentially by inhibiting digestive enzymes like glycosidases researchgate.net. They are released when algal cells are damaged, such as through grazing or tissue erosion mdpi.com. This release can induce resistance in the algae, leading to increased phlorotannin levels that deter herbivores and impair their performance researchgate.netmdpi.com. Studies have shown that grazing can lead to a significant increase in the phlorotannin content of algae, supporting the inducible defense model researchgate.netsmith.edu.

Chelation of Heavy Metals for Detoxification

Brown algae, through compounds like phlorotannins, exhibit the ability to chelate heavy metals, contributing to detoxification in marine ecosystems. While alginate and fucoidan (B602826) in the cell wall are primarily responsible for heavy metal chelation in brown algae, phlorotannins also play a role nih.govmcgill.ca. These compounds can function as chelating agents for toxic heavy metal ions mdpi.com. This chelation ability is important for the passive removal of toxic heavy metals from the surrounding water nih.govmcgill.ca.

Molecular and Cellular Mechanistic Studies of Trifucol

Mechanisms of Antimicrobial Activity

While extensive experimental research specifically on the antimicrobial mechanisms of trifucol is still emerging, the broader understanding of phlorotannins provides a foundational framework for its potential modes of action. Phlorotannins are generally recognized for their ability to interact with biological macromolecules, which is believed to be a key factor in their antimicrobial effects. mdpi.comnih.govnih.gov

Interaction with Bacterial Membrane Proteins and Metabolic Enzymes

Direct experimental studies detailing the specific interactions of this compound with bacterial membrane proteins and metabolic enzymes are not extensively available in the current scientific literature. However, the proposed mechanism for phlorotannins, the class of compounds to which this compound belongs, involves the disruption of bacterial cell integrity and function through interactions with cell surface and intracellular components. mdpi.comresearchgate.net

The general understanding is that phlorotannins can bind to proteins on the bacterial cell membrane, potentially altering their conformation and function. nih.gov This interaction can lead to increased membrane permeability, disrupting the essential barrier between the cell and its environment. nih.gov Such disruptions can interfere with crucial cellular processes, including nutrient uptake and energy transduction.

Furthermore, it is hypothesized that phlorotannins can inhibit the activity of key bacterial metabolic enzymes. By binding to these enzymes, they may block active sites or induce conformational changes that render the enzymes non-functional. This can have a cascade effect on various metabolic pathways essential for bacterial growth and survival. While these mechanisms are well-postulated for phlorotannins as a group, further research is required to specifically confirm and characterize these interactions for this compound.

Inhibition of Biofilm Formation and Quorum Sensing Systems

There is a growing interest in the potential of natural compounds to interfere with bacterial communication and community behaviors, such as biofilm formation and quorum sensing. Biofilms are structured communities of bacteria encased in a self-produced matrix, which can confer resistance to antibiotics and host immune responses. nih.gov Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density, and it often plays a crucial role in biofilm formation and virulence. nih.govnih.govnih.govnih.gov

Currently, there is a lack of direct experimental evidence from in vitro or in vivo studies specifically investigating the inhibitory effects of this compound on biofilm formation and quorum sensing systems. However, the broader class of phlorotannins has been shown to possess anti-biofilm capabilities. nih.gov The proposed mechanisms for these effects include the interference with bacterial adhesion to surfaces, a critical initial step in biofilm formation, and the disruption of the extracellular polymeric substance (EPS) matrix that holds the biofilm together.

Given that this compound is a member of the phlorotannin family, it is plausible that it may also exhibit similar inhibitory activities. Future research is needed to specifically evaluate the efficacy of this compound in preventing biofilm formation and to determine if it can modulate quorum sensing pathways in various bacterial species.

Effects on Gram-Positive and Gram-Negative Bacteria

The structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria often lead to variations in their susceptibility to antimicrobial agents. Gram-positive bacteria possess a thick peptidoglycan layer, while Gram-negative bacteria have a more complex outer membrane containing lipopolysaccharides, which can act as a barrier to foreign compounds. mdpi.com

Specific minimum inhibitory concentration (MIC) values for this compound against a range of Gram-positive and Gram-negative bacteria have not been extensively reported in the scientific literature. However, studies on phlorotannin-rich extracts from brown algae have demonstrated broad-spectrum antibacterial activity against both bacterial types. mdpi.comnih.govnih.govmdpi.com For instance, extracts containing a mixture of phlorotannins have shown inhibitory effects against pathogenic bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.comnih.govmdpi.comgrocentre.is

It is hypothesized that the ability of phlorotannins to interact with cell surface proteins and disrupt membrane integrity contributes to their activity against both Gram-positive and Gram-negative bacteria. nih.gov However, the efficacy can vary depending on the specific phlorotannin and the bacterial species. Further dedicated studies are necessary to determine the precise spectrum of activity and the MIC values of purified this compound against a comprehensive panel of clinically relevant Gram-positive and Gram-negative bacteria.

Antiviral Mechanisms of Action

The exploration of natural compounds for antiviral therapies has identified phlorotannins as a promising class of molecules. Their potential to interfere with various stages of the viral life cycle is an active area of research.

Inhibition of Viral Replication (e.g., Influenza Virus)

While the antiviral potential of many phlorotannins has been investigated, there is currently a lack of specific experimental data from in vitro or in vivo studies on the inhibitory effects of this compound on the replication of the influenza virus. However, research on phlorotannin-rich extracts and other purified phlorotannins has provided insights into the potential mechanisms by which these compounds may combat influenza virus infection. mdpi.commdpi.comcabidigitallibrary.orgdntb.gov.uanih.gov

Studies on other phlorotannins have suggested that they can interfere with the early stages of viral infection, such as attachment to host cells and entry into the cell. nih.gov Some phlorotannins have been shown to inhibit the activity of viral neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected cells, thereby preventing the spread of the virus. mdpi.comnih.gov It is plausible that this compound could share similar mechanisms of action, but dedicated research is required to confirm its efficacy and elucidate the specific molecular targets within the influenza virus replication cycle.

Computational Modeling of Viral Target Interactions (e.g., SARS-CoV-2 Proteases, Spike Glycoprotein)

In the quest for antiviral agents against SARS-CoV-2, the virus responsible for COVID-19, computational modeling has emerged as a valuable tool for screening potential inhibitors of key viral proteins. This compound has been among the natural compounds investigated in silico for its potential to interact with critical SARS-CoV-2 targets, such as the 3C-like protease (3CLpro), papain-like protease (PLpro), and the spike glycoprotein (B1211001). nih.govnih.gov These proteins are essential for viral replication and entry into host cells, making them attractive targets for antiviral drugs. nih.gov

Molecular docking studies have predicted that this compound can bind to the active sites of these viral proteins with favorable binding energies. These computational analyses suggest that this compound has the potential to inhibit the function of these essential viral components.

Table 1: Predicted Binding Energies of this compound with SARS-CoV-2 Targets

| Viral Target | Binding Energy (kcal/mol) |

|---|---|

| 3CL Protease (3CLpro) | -6.36 |

| Spike Glycoprotein | -7.57 |

It is important to note that these findings are based on computational predictions and require experimental validation through in vitro enzymatic assays and cell-based viral replication studies to confirm the inhibitory activity of this compound against SARS-CoV-2. nih.govresearchgate.netnih.govmdpi.comresearchgate.net

Anti-Inflammatory Modulatory Pathways

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in various diseases. Phlorotannins, in general, have demonstrated significant anti-inflammatory properties by interacting with key signaling pathways. The specific roles of this compound in these pathways are detailed below.

The regulation of pro-inflammatory mediators is a crucial aspect of controlling inflammatory responses. These mediators include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively, as well as pro-inflammatory cytokines.

While direct studies on this compound's effect on the regulation of a broad range of pro-inflammatory mediators are limited, research on a closely related compound, trifuhalol, has shown a dose-dependent inhibition of hyaluronidase. Hyaluronidase is an enzyme that degrades hyaluronic acid, and its inhibition is considered a mechanism for reducing inflammation. This finding suggests that phlorotannins with a similar structure to this compound may have the potential to modulate pro-inflammatory enzymes. However, specific research detailing this compound's direct impact on mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) is not currently available.

| Pro-Inflammatory Mediator | Effect of this compound/Related Compounds | Significance |

| Hyaluronidase | Inhibited by Trifuhalol (dose-dependent) | Reduces degradation of hyaluronic acid, potentially mitigating inflammation. |

| Cyclooxygenases (COX) | Data not available for this compound | Key enzymes in prostaglandin synthesis, major targets for anti-inflammatory drugs. |

| Lipoxygenases (LOX) | Data not available for this compound | Involved in leukotriene synthesis, contributing to inflammation. |

| Pro-inflammatory Cytokines | Data not available for this compound | Signaling molecules that mediate and regulate inflammation. |